4-Nonylphenol;phosphoric acid
Description
Structure
3D Structure of Parent
Properties
CAS No. |
32258-84-7 |
|---|---|
Molecular Formula |
C45H75O7P |
Molecular Weight |
759.0 g/mol |
IUPAC Name |
4-nonylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H24O.H3O4P/c3*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-5(2,3)4/h3*10-13,16H,2-9H2,1H3;(H3,1,2,3,4) |
InChI Key |
AZUZMVMQCAQYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.CCCCCCCCCC1=CC=C(C=C1)O.OP(=O)(O)O |
Origin of Product |
United States |
Chemical Structure and Isomeric Complexity of Nonylphenol Phosphorus Compounds
Elucidation of Branched and Linear Isomerism in the Nonyl Moiety
The nonyl group (C9H19) attached to the phenol (B47542) ring can exist as a multitude of isomers. wikipedia.org This isomerism can be broadly categorized into two types:
Linear Isomerism: In this form, a straight nine-carbon chain is attached to the phenol ring. The point of attachment to the phenol ring is typically at the fourth carbon, also known as the para-position, creating 4-n-nonylphenol. wikipedia.org
Branched Isomerism: This is the more commercially prevalent form. The industrial synthesis of nonylphenol involves the reaction of phenol with nonene, which is itself a complex mixture of branched C9 alkenes. wikipedia.org This process results in a diverse array of branched nonyl side chains attached to the phenol ring. The technical-grade 4-nonylphenol (B119669) is a complex mixture of these various isomers. researchgate.net It is estimated that there are at least 20 different isomers in technical nonylphenol, and theoretically, 211 constitutional isomers of p-nonylphenol are possible. wikipedia.orgresearchgate.net
The specific structure of the nonyl chain, whether linear or branched, significantly impacts the physicochemical properties of the resulting nonylphenol-phosphorus compound.
Stereochemical Considerations within Nonylphenol-Phosphorus Molecular Architectures
The structural complexity of nonylphenol-phosphorus compounds is further amplified by stereoisomerism. The presence of chiral centers within the branched nonyl group means that these molecules can exist as different stereoisomers, namely enantiomers and diastereomers.
A branched nonyl group can introduce at least one chiral carbon atom. When considering these chiral centers, the number of possible p-nonylphenol isomers expands to 550. wikipedia.org The reaction of these chiral nonylphenols with phosphoric acid can lead to the formation of diastereomeric phosphate (B84403) esters, especially if more than one nonylphenol unit is attached to the phosphorus atom.
The specific three-dimensional arrangement of atoms in these stereoisomers can influence their interaction with biological systems, as enzymes and receptors often exhibit a high degree of stereoselectivity. wikipedia.org However, the analytical separation and characterization of individual stereoisomers are challenging, meaning that much of the existing environmental and toxicological data pertains to complex isomeric mixtures. nih.gov
Influence of Molecular Structure on Environmental Transport and Transformation Potential
The isomeric structure of the nonyl moiety has a profound effect on the environmental fate of nonylphenol-phosphorus compounds. The degree of branching in the alkyl chain influences key physical and chemical properties that govern how these compounds move and persist in the environment.
Key Physicochemical Properties Influenced by Isomerism:
| Property | Influence of Branching | Environmental Implication |
| Water Solubility | Generally decreases with increased branching. wikipedia.orgscielo.br | Branched isomers are less likely to remain in the water column and more likely to partition to other environmental compartments. |
| Octanol-Water Partition Coefficient (Kow) | Generally increases with increased branching, indicating higher lipophilicity. nih.gov | Branched isomers have a greater tendency to adsorb to soil, sediment, and bioaccumulate in organisms. nih.govnih.gov |
| Biodegradability | Branched isomers are generally more resistant to biodegradation than their linear counterparts. acs.org | Increased persistence of branched isomers in the environment. |
Research has demonstrated that the degradation rates of nonylphenol isomers vary significantly. For instance, linear 4-n-nonylphenol degrades more rapidly in soil compared to branched isomers. acs.org The structure of the branched isomers, particularly the presence of a quaternary α-carbon on the alkyl chain, imparts resistance to common biodegradation pathways. acs.org The persistence of these compounds is a concern as their degradation can lead to the formation of nonylphenol, a known endocrine disruptor. nih.govhealth.state.mn.us The rate and products of this transformation are dependent on the specific isomeric composition of the parent nonylphenol-phosphorus compound. researchgate.net
Synthetic Pathways and Industrial Utility in Academic Contexts
Mechanistic Studies of Nonylphenol Reaction with Phosphorylating Agents
The reaction of 4-nonylphenol (B119669) with various phosphorylating agents is a cornerstone of producing valuable industrial additives. Mechanistic studies in academic and industrial research settings have aimed to optimize these reactions for yield, purity, and performance characteristics.
Synthesis of Nonylphenol Phosphate (B84403) Esters
The synthesis of nonylphenol phosphate esters can be achieved through several routes, often involving the reaction of nonylphenol or its ethoxylated derivatives with a phosphorylating agent. One common method involves the reaction with phosphorus pentoxide. google.comepa.gov In a typical procedure, ethoxylated nonylphenol is reacted with phosphorus pentoxide. google.com Interestingly, the intentional addition of a small amount of water to the ethoxylated nonylphenol prior to the reaction with phosphorus pentoxide has been shown to increase the conversion to phosphate esters. google.com This is contrary to the conventional practice of ensuring anhydrous conditions to prevent the formation of phosphoric acid. google.com
Another route involves the reaction of ethoxylated nonylphenols with phosphorus oxychloride. researchgate.net The properties of the resulting phosphate esters, such as the ratio of mono- to di-esters, are influenced by reaction conditions and the degree of ethoxylation of the nonylphenol. researchgate.net These esters are noted for their surface-active properties. researchgate.netindustrialchemicals.gov.au
A simplified representation of the reaction with phosphorus pentoxide is: P2O5 + 3 R-OH → (RO)PO(OH)2 + (RO)2PO(OH) where R represents the nonylphenyl or ethoxylated nonylphenyl group.
The reaction conditions and stoichiometry can be controlled to favor the formation of either monoesters or diesters, which in turn affects the emulsifying and lubricating properties of the final product. google.com
Production of Tris(nonylphenyl)phosphite (TNPP) via Phosphorus Halides
Tris(nonylphenyl)phosphite (TNPP) is a widely used antioxidant and stabilizer in the polymer industry. nih.govwikipedia.org Its synthesis typically involves the reaction of nonylphenol with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). nih.govgoogle.comjustia.comresearchgate.netgoogle.com
The reaction is a multi-step process where the chlorine atoms on phosphorus trichloride are sequentially replaced by nonylphenol groups. researchgate.net This series-parallel reaction is highly exothermic. researchgate.net
To drive the reaction to completion and achieve a product with low acidity and low residual chloride content, an excess of nonylphenol is often used. google.comjustia.com The excess nonylphenol helps to ensure that all the PCl₃ reacts. google.com The reaction is typically carried out with agitation and heating to facilitate the removal of the hydrogen chloride (HCl) byproduct. google.comjustia.com Following the reaction, the excess nonylphenol is removed, often through thin-film distillation, to yield a pure TNPP product. google.comjustia.com
| Reaction Parameter | Typical Condition | Purpose |
| Reactants | p-Nonylphenol and Phosphorus Trichloride (PCl₃) | Formation of TNPP |
| Nonylphenol Stoichiometry | >4-6% excess by weight | Drive reaction to completion, reduce residual chlorides google.comjustia.com |
| Temperature | Room temperature up to 150°C | Facilitate reaction and HCl removal justia.comgoogle.com |
| Post-Reaction Treatment | Thin-film distillation | Removal of excess nonylphenol google.comjustia.com |
| This table summarizes the typical reaction conditions for the synthesis of Tris(nonylphenyl)phosphite (TNPP). |
Research into Nonylphenol-Phosphorus Compounds as Functional Additives in Materials Science
The unique chemical structures of nonylphenol-phosphorus compounds impart desirable properties that make them valuable functional additives in various materials, particularly polymers and lubricants.
Antioxidant and Heat Stabilizer Roles in Polymer Systems
Tris(nonylphenyl)phosphite (TNPP) is a well-established secondary antioxidant in the polymer industry. europlas.com.vnlife-trialkyl.eu It functions by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers, into stable, non-radical products. europlas.com.vnlife-trialkyl.eu This action prevents the propagation of free-radical chain reactions that lead to polymer degradation, which can manifest as cross-linking or chain scission. europlas.com.vn
As a phosphite (B83602), TNPP is considered a sacrificial antioxidant; it is consumed during the stabilization process as it is converted to the corresponding phosphate. life-trialkyl.eu This conversion is a key aspect of its stabilizing function. researchgate.net While effective, a drawback of phosphite antioxidants is their susceptibility to hydrolysis, which can form phosphoric acid and potentially corrode processing equipment. europlas.com.vn
The general mechanism of hydroperoxide decomposition by a phosphite ester is: (RO)₃P + R'OOH → (RO)₃PO + R'OH
TNPP is often used in combination with primary antioxidants, such as hindered phenols, to create a synergistic effect that provides comprehensive protection against thermal degradation during polymer processing and throughout the service life of the material. europlas.com.vngoogle.com
| Polymer System | Function of TNPP |
| Polyolefins (PE, PP) | Antioxidant, Stabilizer nih.govgoogle.com |
| Polyvinyl Chloride (PVC) | Stabilizer nih.gov |
| Rubber | Antioxidant nih.govwikipedia.org |
| Polystyrenics | Antioxidant nih.gov |
| This table illustrates the application of Tris(nonylphenyl)phosphite (TNPP) as an antioxidant and stabilizer in various polymer systems. |
Applications as Extreme Pressure (EP) Lubricants and Emulsifying Agents
Phosphorus-containing compounds derived from nonylphenol are also utilized as extreme pressure (EP) and anti-wear additives in lubricants. lubrication.expertvanderbiltchemicals.comvanderbiltworldwide.com Under high-pressure conditions where the lubricant film can break down, these additives react with the metal surfaces to form a protective, sacrificial film. lubrication.expertgoogle.com This film, often a metal phosphate layer, prevents direct metal-to-metal contact, thereby reducing friction, wear, and the risk of catastrophic failure such as welding or scuffing. lubrication.expert
Phosphate esters of nonylphenol ethoxylates also exhibit excellent emulsifying properties. researchgate.netindustrialchemicals.gov.au Their amphiphilic nature, with a lipophilic nonylphenol tail and a hydrophilic phosphate head, allows them to stabilize oil-in-water or water-in-oil emulsions. This property is valuable in formulations such as metalworking fluids, which require both lubrication and cooling, and in various industrial cleaning applications. researchgate.net
| Additive Type | Function | Mechanism |
| Nonylphenol-Phosphorus Compounds | Extreme Pressure (EP) Additive | Forms a protective metal phosphate film on surfaces under high pressure. lubrication.expert |
| Nonylphenol Phosphate Esters | Emulsifying Agent | Amphiphilic structure stabilizes oil-water mixtures. researchgate.netindustrialchemicals.gov.au |
| This table outlines the dual roles of nonylphenol-phosphorus compounds as extreme pressure additives and emulsifying agents. |
Academic Investigations into Industrial Release Pathways and Mass Balances
The widespread use of nonylphenol and its derivatives, including phosphorus-containing compounds, has led to academic scrutiny of their environmental release and fate. toxicslink.orgospar.orgnih.gov A primary pathway for the release of these compounds into the environment is through industrial and municipal wastewater effluents. toxicslink.orgospar.org
Nonylphenol ethoxylates, which are precursors to some phosphate esters and can be present in TNPP formulations, can degrade in wastewater treatment plants and the environment to form nonylphenol. nih.gov Nonylphenol itself is recognized as a persistent and bioaccumulative compound with endocrine-disrupting properties. ospar.orgnih.gov
Studies have detected nonylphenol and its ethoxylates in the effluents of wastewater treatment plants, particularly those serving textile and other industrial sectors. toxicslink.org This indicates that current wastewater treatment processes may not completely remove these compounds. toxicslink.org The release of these substances into aquatic environments is a significant concern due to their toxicity to aquatic organisms. ospar.org Consequently, there is ongoing research and regulatory interest in monitoring the presence of these compounds in the environment and developing more effective treatment methods to mitigate their release. toxicslink.org
Environmental Occurrence and Spatiotemporal Distribution of Nonylphenol Phosphorus Derivatives
Global Detection and Concentration Profiles in Aquatic Ecosystems (Rivers, Lakes, Coastal Waters)
The primary pathway for nonylphenol-phosphorus derivatives to enter aquatic ecosystems is through the discharge of municipal and industrial wastewater. industrialchemicals.gov.aunih.gov Once in the environment, these parent compounds can degrade, releasing 4-nonylphenol (B119669), a substance known for its persistence and endocrine-disrupting properties. useforesight.iouseforesight.io
Occurrence in Surface Waters and Sediments
While direct measurements of nonylphenol phosphates are not widely reported, the detection of their degradation product, 4-NP, is common in surface waters and sediments globally. Studies have reported 4-NP concentrations in river waters reaching up to 4.1 µg/L. nih.gov Due to its hydrophobic nature, 4-NP tends to adsorb to particulate matter and accumulate in sediments, which act as a long-term sink and reservoir for the contaminant. useforesight.ionih.gov
Concentrations in sediment are significantly higher than in the corresponding surface water. For instance, sediment concentrations of 4-NP have been reported at levels of 1 mg/kg, with some studies near sewage treatment plants (STPs) finding concentrations as high as 12,400 µg/kg. nih.govcapes.gov.br The persistence of 4-NP in sediments poses a long-term risk to benthic organisms and the wider aquatic food web. useforesight.io The hydrolysis of TNPP is a significant source of the 4-NP found in these water bodies and sediments. useforesight.io
| Matrix | Concentration Range | Reference |
|---|---|---|
| River Water | Up to 4.1 µg/L | nih.gov |
| River/Lake Sediments | Up to 1 mg/kg (1,000 µg/kg) | nih.gov |
| Sediments near Sewage Treatment Plants | Up to 12,400 µg/kg | capes.gov.br |
| Sediments near Stormwater Discharge | Up to 14,100 µg/kg | capes.gov.br |
Presence in Groundwater Systems
The occurrence of 4-nonylphenol in groundwater has been confirmed, indicating that contamination from surface sources can leach into subterranean systems. nih.govresearchgate.net This pathway is particularly concerning as groundwater is a major source of drinking water in many regions. The contamination can originate from sources such as agricultural land where contaminated sewage sludge has been applied or from the infiltration of contaminated surface water.
Distribution in Terrestrial Matrices (Soils and Sewage Sludge)
Terrestrial environments become contaminated with nonylphenol-phosphorus derivatives primarily through the application of sewage sludge, often referred to as biosolids, as an agricultural fertilizer. health.state.mn.usvims.edu These compounds, particularly TNPP used in industrial processes, and their degradation products accumulate in sludge during wastewater treatment. nih.govresearchgate.net
Studies have detected extraordinarily high concentrations of 4-nonylphenol in anaerobically treated sewage sludge, with levels ranging from 0.45 to 2.53 g/kg (dry weight). p2infohouse.org When these biosolids are applied to land, the contaminants are introduced directly into the soil. vims.edu While a compound like TNPP is expected to be relatively immobile in soil, its degradation product, 4-NP, can persist. nih.govvims.edu One Canadian study noted that while 60% of the original 4-NP remained in the soil 60 days after application, it decreased to non-detectable levels after 90 days, though persistence can be longer under certain conditions. vims.edu
| Matrix | Concentration Range | Reference |
|---|---|---|
| Anaerobically Stabilized Sewage Sludge | 0.45 - 2.53 g/kg (dry weight) | p2infohouse.org |
| Aerobically Stabilized Sludge | 0.20 g/kg (dry weight) | p2infohouse.org |
Atmospheric Presence and Long-Range Transport Potential
Direct data on the atmospheric presence of nonylphenol-phosphorus derivatives like TNPP or phosphate (B84403) esters is limited. These compounds are generally expected to have low volatility, which would limit their potential for long-range atmospheric transport. industrialchemicals.gov.au However, the broader class of organophosphate esters (OPEs), used as flame retardants and plasticizers, are known to be ubiquitous in the atmosphere and can be transported over long distances. mdpi.comaaqr.orgnih.gov
In contrast, the degradation product 4-NP is considered to have a short atmospheric life, suggesting that its presence in the air is likely due to local sources such as volatilization from polluted surface waters or wastewater treatment facilities. nih.gov
Primary Anthropogenic Sources and Pathways of Environmental Introduction
The presence of nonylphenol-phosphorus derivatives in the environment is exclusively due to human activity. nih.gov The main sources include:
Industrial and Consumer Products: Nonylphenol ethoxy ether phosphates are components of surfactants used in cleaning products. industrialchemicals.gov.au Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is widely used as an antioxidant and stabilizer in the production of polymers like PVC, rubber, and other plastics. nih.govpacklab.gr
Wastewater: The primary pathway for these chemicals to enter the environment is through their disposal into sewers after use, leading them to municipal and industrial wastewater treatment plants. industrialchemicals.gov.auhealth.state.mn.us
Release from Municipal Wastewater Treatment Plant Effluents and Biosolids
Wastewater treatment plants (WWTPs) are a critical nexus for the environmental introduction of these compounds. industrialchemicals.gov.aunih.gov While WWTPs can remove a high percentage of some nonylphenolic compounds, they are also sites where degradation occurs. nih.gov Nonylphenol ethoxylates and their phosphate esters can be partially broken down, and more stable, hazardous products like 4-NP are formed. industrialchemicals.gov.aupacklab.gr
Due to its low solubility and tendency to adsorb to organic matter, 4-NP becomes concentrated in the sewage sludge (biosolids). nih.govresearchgate.net Consequently, WWTPs release these contaminants into the environment through two main pathways:
Effluents: Treated wastewater discharged into rivers and coastal waters contains residual concentrations of the parent compounds and their degradation products. industrialchemicals.gov.au
Biosolids: The disposal or agricultural use of contaminated sludge transfers these pollutants to terrestrial environments, from which they can also enter water systems via runoff. health.state.mn.usvims.edu
The significant environmental risk posed by the degradation of TNPP into 4-NP has led to regulatory action, with proposals in the European Union to classify TNPP as a Substance of Very High Concern (SVHC). packlab.gruseforesight.io
Industrial Effluents (e.g., Textile, Pulp and Paper, Metalworking)
Nonylphenol ethoxylate phosphate esters are utilized in a variety of industrial applications, which can lead to their release into wastewater. pharcos.co.in These compounds and their derivatives have been detected in the effluents of several industries, including textile, pulp and paper, and metalworking facilities.
In the textile industry , nonylphenol ethoxylate phosphate esters serve as highly effective surfactants. pharcos.co.in They are used as dispersants, emulsifiers, and detergents in various stages of textile processing. pharcos.co.in Consequently, they are frequently found in the wastewater discharged from these facilities.
The pulp and paper industry also contributes to the environmental load of these compounds. While specific data on 4-nonylphenol;phosphoric acid is limited, the use of nonylphenol ethoxylates (NPEOs) and their derivatives in processing leads to their presence in industrial effluents. researchgate.net The complex chemical environment of pulp and paper mill wastewater can facilitate the transformation of these parent compounds into various derivatives.
In metalworking , phosphate esters are employed as anti-wear and extreme pressure additives in water-based metalworking fluids. pharcos.co.in Nonyl phenol (B47542) ethoxylate phosphate esters are specifically used for their emulsification and anti-corrosion properties. pharcos.co.inmatangiindustries.com Discarded or spent fluids from these operations can be a significant source of these compounds in industrial wastewater streams.
The following table summarizes the industrial applications of nonylphenol ethoxylate phosphate esters that lead to their presence in effluents:
| Industrial Sector | Application of Nonylphenol Ethoxylate Phosphate Esters | Reference |
| Textile | Dispersants, Emulsifiers, Detergents | pharcos.co.in |
| Pulp and Paper | General Surfactant Use | researchgate.net |
| Metalworking | Anti-wear additives, Emulsifiers, Corrosion inhibitors | pharcos.co.in |
| Paints & Coatings | Pigment dispersion agents | pharcos.co.in |
| Agrochemicals | Emulsifiers | pharcos.co.in |
Degradation Products of Parent Nonylphenol Ethoxylates (NPEs)
This compound and related compounds are primarily formed through the environmental degradation of nonylphenol ethoxylates (NPEOs) and their phosphate ester derivatives. industrialchemicals.gov.aunih.gov NPEOs are a major class of non-ionic surfactants used extensively in industrial processes and consumer products. nih.govwikipedia.org
When released into the environment, particularly into wastewater treatment plants, NPEOs undergo biodegradation. nih.govwikipedia.org This process often involves the sequential shortening of the ethoxylate chain. imperial.ac.uk The degradation can proceed through various pathways, and under certain conditions, can lead to the formation of more persistent and sometimes more toxic byproducts, including nonylphenol (NP). nih.govimperial.ac.uk
The phosphate esters of nonylphenol ethoxylates are also subject to degradation. industrialchemicals.gov.au These compounds are essentially NPEOs that have been reacted with a phosphorus-containing acid. In the environment, they can hydrolyze, cleaving the phosphate group and releasing the nonylphenol ethoxylate portion, which then degrades further. The degradation of the parent NPEOs is a significant source of nonylphenol in the environment. nih.gov While the direct pathway to this compound from NPEOs is not extensively detailed in the provided search results, it is plausible that it forms as an intermediate in the breakdown of nonylphenol ethoxylate phosphate esters.
The degradation of NPEOs is influenced by various environmental factors:
Aerobic vs. Anaerobic Conditions: The formation of degradation intermediates like nonylphenol is often favored under anaerobic conditions, which can be found in sewage sludge and sediments. wikipedia.orgimperial.ac.uk
Microbial Action: The breakdown of NPEOs is primarily a biological process mediated by microorganisms. nih.gov
Chemical and Physical Factors: Temperature, pH, and the presence of other chemicals can influence the rate and pathway of degradation. nih.gov
The following table outlines the key compounds involved in the degradation pathway leading to nonylphenol derivatives:
| Compound Name | Role in Degradation Pathway | Reference |
| Nonylphenol Ethoxylates (NPEOs) | Parent compounds that degrade in the environment. | nih.gov |
| Nonylphenol Ethoxylate Phosphate Esters | Derivatives of NPEOs used in industrial applications. | pharcos.co.inindustrialchemicals.gov.au |
| Nonylphenol (NP) | A primary and persistent degradation product of NPEOs. | nih.govwikipedia.org |
| Short-chain Nonylphenol Ethoxylates | Intermediates in the degradation of longer-chain NPEOs. | industrialchemicals.gov.auimperial.ac.uk |
Lack of Specific Research Data on "this compound"
The provided article outline presumes a substantial amount of research has been conducted on the specific microbial and abiotic degradation pathways, metabolite formation, and transformation kinetics of "this compound." Unfortunately, our extensive search of scientific databases and literature has not yielded specific studies on this particular compound.
While there is a wealth of information on the individual components—4-Nonylphenol and phosphorus compounds—extrapolating this information to predict the behavior of the combined molecule would be speculative and would not meet the standards of a scientifically accurate and authoritative article. The presence of the phosphate group would fundamentally alter the chemical and physical properties of the molecule, influencing its solubility, bioavailability, and subsequent degradation pathways in ways that cannot be assumed from data on 4-Nonylphenol alone.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of specific research on this compound in the public domain. The available research centers on the compounds listed in the table below, primarily 4-Nonylphenol.
Environmental Fate and Biogeochemical Transformation of Nonylphenol Phosphorus Compounds
Abiotic Transformation Processes in Environmental Media
Hydrolytic Stability and Degradation Pathways of Phosphate (B84403)/Phosphite (B83602) Esters
The phosphate and phosphite esters of nonylphenol are of environmental interest due to their potential to degrade into more stable and hazardous chemicals, such as 4-nonylphenol (B119669) (4-NP). industrialchemicals.gov.au The stability of these esters against hydrolysis—a chemical reaction with water that breaks down the compound—is a key factor in their environmental persistence.
Generally, triaryl phosphates are slow to hydrolyze under neutral or slightly acidic conditions. epa.gov However, the rate of this degradation can be influenced by environmental factors such as pH and the presence of catalysts. epa.govnih.gov For example, studies on triphenyl phosphate show calculated half-lives at 24.7°C of 23 days at pH 9.5 and 472 days at pH 8.2, indicating that hydrolysis is significantly faster under more alkaline conditions. epa.gov The hydrolysis of the phosphate ester bond is often the initial step, leading to the formation of diphenyl phosphate and, eventually, the release of the phenol (B47542) component. epa.gov
The degradation of nonylphenol ethoxylates, which are structurally related, provides insight into the potential pathways for the nonylphenol portion of the molecule. Under aerobic conditions, the degradation process often involves the shortening of the ethoxylate chain and the carboxylation of the ethoxylate and/or alkyl chains. researchgate.net Under anaerobic conditions, degradation of 4-NP itself can occur, with half-lives reported to range from 23.9 to 69.3 days. nih.gov The rate of this anaerobic degradation is influenced by temperature and the presence of other substances, with the highest rates observed under sulfate-reducing conditions. nih.gov
It is important to note that the industrial antioxidant tris(nonylphenyl)phosphite (TNPP) is known to degrade, and its degradation products have been studied. researchgate.netmdpi.com The degradation of these phosphate and phosphite esters in the environment is a significant concern because it can release 4-nonylphenol, a known endocrine disruptor with its own set of environmental impacts. industrialchemicals.gov.auresearchgate.net
Sorption and Desorption Dynamics on Sediments, Soils, and Suspended Solids
Sorption, the process by which a chemical binds to solid particles, is a critical determinant of the fate and transport of nonylphenol-phosphorus compounds in the environment. Due to its physicochemical properties, particularly its low water solubility and high hydrophobicity, the 4-nonylphenol (4-NP) moiety tends to accumulate in environmental compartments with high organic content, such as sewage sludge and river sediments. researchgate.net
Studies on 4-NP show that it sorbs strongly to soils and sediments. nih.govcapes.gov.br The process can be complex, involving both rapid, reversible binding and slower, more resistant binding. Research using a dual-mode model to describe sorption on sediment suggests that the process involves both linear partitioning into the organic matter fraction and nonlinear adsorption, likely within pores of materials like black carbon. nih.gov This study found that the desorbable fraction of NP primarily originated from the linear partition domain, while the portion resistant to desorption was sequestered in nonlinear adsorption sites. nih.gov
The organic carbon content of soil and sediment is a primary factor controlling the sorption of nonylphenol. A strong positive correlation exists between the sorption partition coefficients (Kₚ) of 4-NP and the organic carbon content of soils. nih.gov This relationship is often expressed as the organic carbon-normalized partition coefficient (Kₒ꜀).
Topsoils vs. Subsoils : In topsoils, soil organic carbon (SOC) content has the highest influence on NP sorption, where hydrophobic interactions between NP and SOC are the dominant mechanism. nih.gov In subsoils, which typically have lower SOC levels, the relevance of SOC content for sorption decreases, and the quality of the organic carbon becomes more important. nih.gov
Partition Coefficients : Research on a wide range of soils has yielded a log Kₒ꜀ value of 3.97 for 4-NP, highlighting its strong affinity for organic matter. nih.gov In another study, log Kₒ꜀ values for nonylphenol ranged from 1.71 for cellulose (B213188) to 4.71 for sediment, further demonstrating the importance of the type and content of organic carbon. researchgate.net The sorption of NP to soil samples (log Kₔ = 1.78-3.68) is significantly higher than that of more polar compounds. nih.gov
The strong influence of organic carbon means that soils and sediments rich in organic matter act as significant sinks for nonylphenol and its derivatives, reducing their concentration in the water column but creating a reservoir from which they can be slowly released over time.
The mobility of nonylphenol-phosphorus compounds in soil determines their potential to leach into groundwater. This mobility is inversely related to sorption; strongly sorbed compounds are less mobile. Due to its strong sorption to organic matter, the mobility of 4-NP is generally limited in soils with high organic content. nih.gov
However, leaching can still occur, posing a risk to groundwater, particularly in certain soil types. A comparative study on three agricultural soils found that the risk of groundwater contamination is higher for Leptosol soil than for Phaeozem and Vertisol soils. nih.gov In batch experiments, the soil sorption capacity for 4-NP was in the order of Vertisol > Phaeozem > Leptosol, yet column experiments suggested that another compound, DEHP, might migrate faster via colloids. nih.gov This highlights that mobility is not solely dependent on sorption coefficients but also on other transport mechanisms.
The phosphate component also plays a role in mobility. Phosphorus can be lost from soil through leaching, particularly in sandy soils or when P application exceeds the soil's sorption capacity. plymouth.ac.ukscispace.commdpi.com Fertilizers containing the more soluble phosphite (Phi) have been shown to leach from sandy soils. mdpi.com Therefore, the leaching potential of a compound like 4-nonylphenol phosphoric acid will be a function of both the strong binding of the nonylphenol part to organic matter and the solubility and mobility of the phosphate part, which is influenced by soil type and P saturation levels. mdpi.com
Bioaccumulation Potential in Non-Human Biota (e.g., Aquatic Organisms, Birds)
Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, including water, food, and sediment. Due to its lipophilic (fat-loving) nature and resistance to degradation, 4-nonylphenol has a high potential for bioaccumulation in aquatic organisms such as algae, fish, and birds. rupahealth.com The degradation of nonylphenol phosphate esters can release 4-NP, which is recognized to have a moderate bioaccumulation potential in aquatic and sediment-dwelling organisms. industrialchemicals.gov.au
Studies have documented the presence and accumulation of 4-NP in a wide range of wildlife.
Algae : The microalgae Isochrysis galbana was found to bioconcentrate NP significantly, with 77% of the initial concentration in the water accumulating intracellularly within one hour. nih.gov
Invertebrates : Marine mussels (Mytilus galloprovincialis) exposed to waterborne 4-NP showed a moderate ability to bioaccumulate the compound. nih.gov
Fish : Accumulation of 4-NP has been observed in various fish species. rupahealth.comnih.gov
Birds : Tissues from a wild duck were found to contain concentrations of NP similar to those found in fish from the same environment. capes.gov.br
This body of evidence indicates that the nonylphenol moiety, whether released from phosphate esters or other parent compounds, can be readily taken up and stored by a variety of organisms in the environment.
Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are quantitative measures of a chemical's potential to accumulate in organisms. BCF refers to uptake from water only, while BAF includes uptake from all sources, including diet. High BCF and BAF values indicate a greater potential for accumulation. For 4-nonylphenol, a range of BCF values has been reported for different aquatic species.
Interactive Table: Bioconcentration of 4-Nonylphenol in Various Aquatic Species Click on the headers to sort the data.
| Organism | Taxonomic Group | BCF Value (L/kg) | Basis | Source |
|---|---|---|---|---|
| Cladophora glomerata | Macrophytic Algae | Up to 10,000 | Not Specified | capes.gov.br |
| Isochrysis galbana | Microalgae | 6,940 | Not Specified | nih.gov |
| Mytilus edulis | Mussel (Marine) | 3,400 | Not Specified | nih.gov |
| Mytilus galloprovincialis | Mussel (Marine) | 6,850 | Dry Weight | nih.gov |
| Crangon grangon | Shrimp (Marine) | 1,300 | Not Specified | nih.gov |
| Oryzias latipes (Killifish) | Fish | 167 ± 23 | Wet Weight | nih.gov |
| Various Fish Species | Fish | 13 to 410 | Not Specified | capes.gov.br |
These values demonstrate that 4-NP bioconcentrates to a significant degree, particularly in invertebrates and algae. The BCF for a related compound, a nonylphenol ethoxy ether sulfate (B86663), in the fish Cyprinus carpio was reported to be much lower, at less than 1.4 L/kg, suggesting that the ethoxylate and sulfate moieties can reduce bioaccumulation compared to 4-NP itself. industrialchemicals.gov.au
Trophic transfer is the movement of contaminants through a food web. If a contaminant's concentration increases at successively higher levels in the food web, it is said to biomagnify. For persistent organic pollutants (POPs), biomagnification is a significant concern. nih.gov
The potential for 4-NP to biomagnify has been investigated with mixed results.
One study demonstrated trophic transfer of 4-NP from microalgae (Isochrysis galbana) to the crustacean Artemia franciscana, and subsequently to zebrafish (Brachydanio rerio). nih.gov The fish that consumed the NP-laden food showed endocrine disruption effects, indicating that dietary intake is a viable exposure route that can cause adverse effects. nih.gov
However, another study that measured 4-NP concentrations in various freshwater organisms, including algae, fish, and a duck, concluded that biomagnification did not take place in that ecosystem. capes.gov.br While algae had very high concentrations, the levels in fish were much lower. capes.gov.br
Similarly, a study on organophosphorus flame retardants (OPFRs), which are also phosphate esters, in a lake food web found that most of these compounds did not biomagnify. nih.gov In fact, several OPFRs showed negative relationships between their concentration and the trophic level of the aquatic species, indicating trophic dilution, with trophic magnification factors (TMFs) between 0.39 and 0.55. nih.gov
These findings suggest that while 4-nonylphenol can be transferred through the food web, its potential to biomagnify may be limited and dependent on the specific ecosystem and the metabolic capabilities of the organisms within it. capes.gov.brnih.gov Organisms at higher trophic levels may be able to metabolize and excrete the compound, preventing the concentration increases characteristic of biomagnification. nih.gov
Advanced Analytical Methodologies for Environmental Monitoring of Nonylphenol Phosphorus Compounds
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for the analysis of nonylphenol-phosphorus compounds, providing the necessary separation of complex isomer and oligomer mixtures before detection.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing non-polar to semi-polar compounds like nonylphenol phosphates, which are often not sufficiently volatile for gas chromatography. This technique avoids the need for chemical derivatization, which can introduce analytical errors.
Reverse-phase HPLC is a common approach for separation. For instance, a method developed for tris(nonylphenyl)phosphite (TNPP) in food packaging utilizes an organic solvent extraction followed by detection with LC-MS/MS in Atmospheric Pressure Chemical Ionization (APCI) mode. nih.gov A subsequent acidic treatment can release the 4-nonylphenol (B119669) (4-NP), which is then analyzed by LC-MS/MS using an electrospray ionization (ESI) source. nih.gov This two-step process allows for the quantification of both the parent phosphite (B83602) and the potential 4-NP it could release. nih.gov
For the analysis of nonylphenol-polyethoxylate-based phosphate (B84403) esters, a reversed-phase HPLC method with fluorescence detection has been established, with structural elucidation confirmed by direct infusion electrospray-mass spectrometry. nih.gov Mixed-mode HPLC, combining size-exclusion and reversed-phase mechanisms, has also been successfully employed to separate nonylphenol and its ethoxylates in a single run, demonstrating the versatility of HPLC for these complex mixtures. researchgate.net The use of different ionization sources, like ESI and APCI, allows for the simultaneous determination of various related surfactant compounds. researchgate.net
Interactive Data Table 1: HPLC-MS/MS Method Parameters for Nonylphenol-Related Compounds This table summarizes typical parameters used in HPLC-MS/MS analysis for compounds structurally related to nonylphenol phosphates.
| Parameter | Tris(nonylphenyl)phosphite (TNPP) Analysis nih.gov | Nonylphenol Ethoxylate (NPEO) Analysis lcms.cz |
|---|---|---|
| Technique | LC-MS/MS | LC-MS/MS (Triple Quadrupole) |
| Ionization Mode | APCI (for TNPP), ESI (for 4-NP) | ESI (Positive Mode) |
| Column | Not specified | Reverse-phase C18 |
| Mobile Phase | Not specified | 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.6) and acetonitrile |
| Detection | Mass Spectrometry | Multiple Reaction Monitoring (MRM) |
| Quantification Limit | 0.50 µg/dm² (TNPP), 0.48 µg/dm² (4-NP) | Not specified (QC samples at 0.1 mg/L) |
| Recovery | 87% - 114% | Not specified |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds with high resolution. For non-volatile or polar compounds like nonylphenols and their phosphate derivatives, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.netyoutube.com
A common derivatization process is silylation, where active hydrogen atoms in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com For example, bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a silylating reagent used to derivatize nonylphenols prior to GC-MS analysis. researchgate.net This pre-column derivatization not only enables the analysis of these compounds but can also improve sensitivity and prolong the life of the capillary column. researchgate.net Another approach involves methylation of the phenolic group. dphen1.com
GC-MS/MS, using a triple quadrupole mass spectrometer, further enhances sensitivity and selectivity. sepscience.comshimadzu.com By operating in the Multiple Reaction Monitoring (MRM) mode, this technique can significantly improve detection limits compared to conventional GC-MS, even without extensive sample cleanup procedures. sepscience.com For some isomers that are difficult to quantify with standard GC-MS, GC-MS/MS has shown a fifty-fold improvement in sensitivity. sepscience.comshimadzu.com
Interactive Data Table 2: GC-MS Method Parameters for Nonylphenol Analysis This table outlines typical conditions for the GC-MS analysis of nonylphenols, a core component of the target compounds.
| Parameter | Derivatization Method researchgate.net | High-Sensitivity Method sepscience.com |
|---|---|---|
| Technique | GC-MS | GC-MS/MS |
| Derivatization | Silylation with BSTFA | Not specified, but common for phenols |
| Column | Capillary Column | Not specified |
| Detection | Mass Spectrometry (SIM mode) | Triple Quadrupole MS (MRM mode) |
| Detection Limit | 0.55 ng/L for 4-n-nonylphenol | 0.01 µg/mL for standard solutions |
| Recovery | 81.1 ± 1.0% | Not specified |
Spectroscopic Approaches for Structural Elucidation of Transformation Products (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including the transformation products of nonylphenol phosphates. researchgate.netresearchgate.net Unlike mass spectrometry, which provides mass-to-charge ratios, NMR provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P), allowing for the determination of molecular connectivity and stereochemistry. researchgate.netnih.gov
For complex mixtures, two-dimensional (2D) NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between different atoms within a molecule. researchgate.netnih.gov This is particularly valuable for identifying the exact structure of previously unknown transformation products that may form in the environment. For phosphorus-containing compounds, ³¹P NMR is especially powerful, as it directly probes the phosphorus atom, providing information about its oxidation state and the nature of the groups attached to it. nih.govmdpi.com This technique can be used to distinguish between different phosphate esters (mono-, di-, tri-esters) and other phosphorus-containing degradation products. mdpi.com
Isotope Dilution Mass Spectrometry for Enhanced Quantitative Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high quantitative accuracy in environmental analysis. uliege.be This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., ¹³C-labeled 4-nonylphenol) to the sample before any extraction or cleanup steps. researchgate.netuliege.be Because the labeled internal standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization response (or suppression) in the mass spectrometer. researchgate.netuliege.be
By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be calculated with high precision and accuracy, effectively correcting for matrix effects and procedural losses. researchgate.netuliege.be IDMS has been successfully applied to the analysis of nonylphenol and its ethoxylates in complex matrices like wastewater and sediment using HPLC-MS and in vegetable oils using GC-MS. researchgate.netnih.gov For instance, a method using an in-house synthesized ¹³C₁-labeled nonylphenol surrogate demonstrated excellent compensation for matrix effects in wastewater samples. uliege.be
Development of Chemiluminescent Immunoenzyme Assays for Sensitive Detection
For rapid screening of a large number of samples, immunoassays offer a sensitive and high-throughput alternative to chromatographic methods. mdpi.com A competitive chemiluminescent immunoenzyme assay (CL-EIA) has been developed for the sensitive determination of nonylphenol in natural waters. mdpi.com This method utilizes antibodies that specifically bind to the target analyte. In a competitive format, the nonylphenol in the sample competes with a labeled nonylphenol tracer for a limited number of antibody binding sites.
The use of a chemiluminescent substrate for detection results in significantly higher sensitivity compared to traditional colorimetric methods. mdpi.com The reported CL-EIA for nonylphenol achieved a detection limit of 9 ng/mL, compared to 55 ng/mL for its colorimetric counterpart. mdpi.com Such assays are valuable for initial screening, allowing for the rapid identification of contaminated samples that can then be subjected to more comprehensive chromatographic analysis for confirmation and detailed quantification.
Interactive Data Table 3: Performance of Immunoassays for Nonylphenol Detection mdpi.com This table compares the performance of chemiluminescent and colorimetric immunoassays.
| Parameter | Chemiluminescent EIA | Colorimetric EIA |
|---|---|---|
| Detection Limit (IC₁₀) | 9 ng/mL | 55 ng/mL |
| Limit of Detection (LOD) | 20 ng/mL | 98 ng/mL |
| Working Range | 28 - 1800 ng/mL | Not specified |
| Recovery in Spiked Water | 82% - 119% | 82.7% - 122% |
Challenges and Advancements in Isomer-Specific Analysis in Environmental Samples
A significant challenge in the analysis of 4-nonylphenol and its derivatives is the sheer complexity of the technical mixtures, which can contain over 100 different structural isomers with varying alkyl chain branching. nih.govresearchgate.net Different isomers exhibit distinct environmental behaviors and toxicities, making isomer-specific analysis critical for accurate risk assessment. researchgate.netnih.gov However, separating these closely related isomers is analytically demanding. nih.gov
High-resolution capillary gas chromatography has been a primary tool for this purpose, with some methods achieving the separation of over 20 para-isomers. researchgate.net A major advancement is the use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToFMS). researchgate.netusgs.gov This technique provides greatly enhanced peak capacity and resolution, enabling the separation and identification of a much larger number of isomers in a single analysis. For example, GC×GC-ToFMS has been used to detect between 153 and 204 alkylphenol peaks in commercial nonylphenol products. usgs.gov In HPLC, the use of specialized columns, such as porous graphitic carbon, has shown promise in resolving technical nonylphenol mixtures into multiple peaks, which is a significant improvement over standard C18 columns where it often elutes as a single broad peak. researchgate.net These advanced separation techniques are essential for investigating the isomer-specific fate and effects of nonylphenol phosphates in the environment.
Ecological Risk Assessment Frameworks for Nonylphenol Phosphorus Contamination
The ecological risk assessment of chemical contaminants is a structured process to estimate the probability of adverse effects on ecosystems. For substances like 4-nonylphenol (B119669), which are widespread environmental contaminants, these frameworks are essential for environmental protection and management.
Remediation Technologies and Environmental Management Strategies for Nonylphenol Phosphorus Pollution Research Focus
Advanced Oxidation Processes (AOPs) for Contaminant Degradation in Water Systems (e.g., Free Radical Generation)
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. mdpi.com These processes have shown significant promise for the degradation of both nonylphenol and organophosphorus compounds.
Research into Fenton and photo-Fenton processes has demonstrated effective degradation of nonylphenol ethoxylates (NPEOs), the precursors to nonylphenol. The Fenton reaction (Fe²⁺ + H₂O₂) generates hydroxyl radicals that attack the organic structure. tandfonline.comnih.govnih.gov Optimal conditions for NPEO degradation using the Fenton process have been identified, with maximum reduction achieved at an acidic pH of 3.0. nih.govnih.gov The photo-Fenton process, which incorporates UV light, enhances radical production and can achieve higher mineralization rates, removing a significant portion of the total organic carbon (TOC). tandfonline.comresearchgate.net The degradation pathway often involves the stepwise shortening of the ethoxylate chain, followed by the breakdown of the aromatic ring. nih.govnih.gov
Photocatalysis, particularly using titanium dioxide (TiO₂), is another prominent AOP for degrading these pollutants. murdoch.edu.aueeer.orgscielo.brtandfonline.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. tandfonline.com Studies on various organophosphorus esters have shown that TiO₂-based photocatalysis can effectively remove these compounds from water. murdoch.edu.aueeer.org The efficiency of degradation is influenced by factors such as the catalyst formulation, pH, and the specific structure of the organophosphate compound. murdoch.edu.aueeer.org For instance, the degradation of tri(chloro-propyl) phosphate (B84403) (TCPP) via a TiO₂/UV process was found to follow pseudo-first-order kinetics, with hydroxyl radicals being the primary reactive species responsible for decomposition. tandfonline.com
These findings suggest that AOPs are a powerful tool for breaking down the complex structure of 4-Nonylphenol (B119669);phosphoric acid by attacking both the phenolic ring and the phosphate ester bond through potent, non-selective radical-based reactions.
| AOP Method | Target Contaminant | Key Findings | Reported Efficiency |
|---|---|---|---|
| Fenton Oxidation | Nonylphenol Ethoxylates (NPEOs) | Optimal at pH 3.0; degradation involves shortening of the ethoxylate chain. nih.govnih.gov | Up to 84% reduction. nih.govnih.gov |
| Photo-Fenton | Nonylphenol Ethoxylate (NPE) | Higher mineralization rates compared to Fenton; drastically reduces toxicity. tandfonline.comresearchgate.net | >80% COD removal and >90% UV absorbance removal. tandfonline.com |
| TiO₂ Photocatalysis | Organophosphate Esters | Degradation efficiency depends on the specific organophosphate structure. murdoch.edu.au | Up to 74% degradation for Triphenyl Phosphate. murdoch.edu.au |
| TiO₂/UV Process | Tri(chloro-propyl) phosphate (TCPP) | Follows pseudo-first-order kinetics; primary degradation via hydroxyl radicals. tandfonline.com | 95% removal in 360 minutes. tandfonline.com |
**8.2. Bioremediation Approaches in Contaminated Aquatic and Terrestrial Environments
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical treatment methods. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down or transform hazardous substances into less toxic forms.
Environmental engineering plays a crucial role in optimizing the conditions for microbial degradation. The design and operation of bioreactors are central to enhancing the efficiency of bioremediation processes for contaminants like nonylphenol and organophosphates. Membrane bioreactors (MBRs) have emerged as a particularly effective technology. uark.eduresearchgate.netnih.govmdpi.comnih.gov MBRs combine a biological degradation process (like activated sludge) with membrane filtration, which allows for the maintenance of a high concentration of microbial biomass and a long solids retention time (SRT). nih.gov
Research comparing MBRs with conventional activated sludge (CAS) or sequencing batch reactors (SBR) has consistently shown the superior performance of MBRs in removing endocrine-disrupting chemicals, including nonylphenol. nih.govnih.gov The enhanced removal is attributed to the high concentration of biosolids and the long SRT, which promotes the growth of specialized microorganisms capable of degrading recalcitrant compounds. nih.gov Studies have demonstrated that MBRs can achieve over 95% removal for compounds like 4-nonylphenol. nih.gov The operational parameters, such as SRT, are critical; for efficient removal of a range of endocrine disruptors, a minimum SRT of 10 days has been suggested. nih.gov This highlights how bioreactor design and operational control are key to optimizing the microbial degradation of complex pollutants.
The enzymatic machinery of various fungi and bacteria is at the core of bioremediation. Numerous studies have isolated and characterized microbial strains and their enzymes for their ability to degrade nonylphenol and organophosphorus compounds.
Fungal degradation, particularly by white-rot fungi, has been extensively studied. These fungi produce powerful extracellular enzymes, such as laccases, which can oxidize a wide range of phenolic compounds, including alkylphenols. nih.govresearchgate.netnih.gov For example, laccase purified from Ganoderma lucidum demonstrated a strong ability to degrade high concentrations of 4-n-octylphenol. nih.gov The degradation mechanism often involves the oxidation of the phenol (B47542) group, which can lead to detoxification. nih.gov Some aquatic fungi have been shown to degrade nonylphenol isomers through intracellular hydroxylation of the nonyl chain, followed by its shortening. researchgate.net Strains like Penicillium simplicissimum have been isolated that can utilize 4-n-nonylphenol as a sole carbon source, achieving complete degradation over several days. nih.gov
Bacterial degradation of organophosphorus compounds is also well-documented, with a key enzyme being Organophosphorus Hydrolase (OPH). chemrxiv.orgnih.govwikipedia.orgbiotechrep.ir OPH is a homodimeric enzyme that catalyzes the hydrolysis of organophosphate triesters. nih.govwikipedia.org This enzyme exhibits broad substrate specificity and high catalytic efficiency, making it a strong candidate for bioremediation applications. wikipedia.org The gene encoding OPH has been found in various bacterial species, including Pseudomonas diminuta and Flavobacterium sp. wikipedia.org The enzymatic action breaks the P-O ester bond, which is a critical first step in the detoxification of these compounds. wikipedia.org The combination of fungal laccases to attack the phenolic moiety and bacterial hydrolases like OPH to cleave the phosphate ester bond represents a promising synergistic strategy for the complete mineralization of 4-Nonylphenol;phosphoric acid.
| Enzyme Class | Source Organism (Example) | Target Moiety | Mechanism of Action |
|---|---|---|---|
| Laccase | Ganoderma lucidum (Fungus) | Phenolic Ring (Nonylphenol) | Oxidizes the hydroxyl group on the aromatic ring, leading to detoxification and potential polymerization. nih.govresearchgate.net |
| Intracellular Hydroxylases | Aquatic Fungi | Alkyl Chain (Nonylphenol) | Hydroxylates and shortens the branched nonyl side chain. researchgate.net |
| Organophosphorus Hydrolase (OPH) / Phosphotriesterase (PTE) | Pseudomonas diminuta (Bacteria) | Phosphate Ester Bond | Catalyzes the hydrolysis of the triester linkage, detoxifying the organophosphate. nih.govwikipedia.org |
Sorption-Based Removal Technologies from Wastewater and Industrial Effluents
Sorption is a widely used physicochemical process for removing pollutants from aqueous solutions. It involves the accumulation of a substance at the interface of two phases, such as a liquid and a solid. For contaminants like this compound, which possess both hydrophobic (nonylphenol) and polar (phosphate) moieties, sorption technologies can be highly effective.
A variety of adsorbent materials have been investigated for the removal of nonylphenol and organophosphates. Granular activated carbon (GAC) is a well-established adsorbent due to its high surface area and porous structure. researchgate.net Studies have shown that GAC has a high sorption capacity for nonylphenol, making it an effective technology for removing it from water, even at low environmental concentrations. researchgate.net
Biochar, a carbon-rich material produced from the pyrolysis of biomass, is gaining attention as a sustainable and low-cost adsorbent. nih.govmdpi.commdpi.comnih.govresearchgate.net The adsorption capacity of biochar is influenced by its source material and pyrolysis temperature. nih.govmdpi.com The primary mechanisms for the adsorption of aromatic organophosphorus compounds onto biochar include π-π interactions and hydrophobic interactions. mdpi.com For the phosphate component, modified biochars or other mineral-based adsorbents are effective.
Natural materials like clay minerals and synthetic materials such as magnesium silicate (B1173343) have also been explored. nih.govuts.edu.aunih.govmdpi.commdpi.com The sorption of nonylphenol in soils is strongly correlated with the organic carbon content. nih.gov Modified clays, which have enhanced surface properties, show promise for phosphate management through mechanisms like ion exchange and electrostatic interactions. uts.edu.aumdpi.com Similarly, synthesized magnesium silicate has demonstrated a high adsorption capacity for 4-nonylphenol. nih.govresearchgate.net The versatility of these materials allows for the development of tailored sorption systems for complex contaminants found in industrial effluents.
Research on Sustainable Chemical Substitution and Green Chemistry Alternatives to Nonylphenol-Phosphorus Compounds
A key strategy in environmental management is the principle of source control, which involves replacing hazardous chemicals with safer, more sustainable alternatives. Significant research has been conducted to find substitutes for nonylphenol-based compounds, particularly nonylphenol ethoxylate (NPE) surfactants.
The U.S. Environmental Protection Agency (EPA), through its Safer Choice program, has assessed and identified several safer alternatives to NPEs. These alternatives are required to exhibit lower toxicity and better biodegradability. Promising substitutes include:
Alcohol Ethoxylates (AEs): These are derived from either petroleum or plant-based (oleochemical) sources and are readily biodegradable. mdpi.com
Alkyl Polyglucosides (APGs): These are synthesized from renewable resources like sugars and fatty alcohols, offering excellent biodegradability and low toxicity profiles. mdpi.com
Fatty Alcohol Ethoxylate/Propoxylate Products: These are developed as eco-friendly replacements for NPEs in various industrial applications. researchgate.net
Policy-Relevant Research on Environmental Quality Standards and Regulatory Efficacy
Effective environmental management is underpinned by robust regulatory frameworks and science-based environmental quality standards. In response to the recognized risks of nonylphenol and organophosphorus compounds, regulatory bodies worldwide have taken significant action.
In the United States, the EPA has developed action plans for Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) under the Toxic Substances Control Act (TSCA). nih.govsemanticscholar.org These plans are based on findings that NP is persistent, bioaccumulative, and highly toxic to aquatic life. mdpi.comsemanticscholar.org The EPA has established aquatic life ambient water quality criteria for NP to protect freshwater and saltwater ecosystems. semanticscholar.org For organophosphorus pesticides, the Food Quality Protection Act (FQPA) of 1996 mandated a comprehensive reassessment of their tolerances in food, with special consideration for children's health. nih.gov This led to significant reductions in the use of many organophosphate insecticides. Research evaluating the efficacy of these regulations has shown a decrease in human exposure levels to organophosphates following the implementation of the FQPA. nih.gov
Similarly, the European Union has prohibited the production and use of nonylphenol and its ethoxylates for certain applications due to their environmental and health effects. murdoch.edu.au NP is also included on the list of priority hazardous substances under the EU Water Framework Directive, which mandates policies for its reduction in surface waters. murdoch.edu.au This policy-relevant research, which links environmental monitoring data with regulatory actions, is crucial for evaluating the effectiveness of management strategies and guiding future policy decisions to protect environmental and human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
